Product packaging for 6-Bromo-N1-methylbenzene-1,2-diamine(Cat. No.:CAS No. 1150102-47-8)

6-Bromo-N1-methylbenzene-1,2-diamine

Cat. No.: B1457235
CAS No.: 1150102-47-8
M. Wt: 201.06 g/mol
InChI Key: BVQOQXXITQULGQ-UHFFFAOYSA-N
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Description

6-Bromo-N1-methylbenzene-1,2-diamine is a substituted aromatic diamine featuring a bromine atom at the 6-position of the benzene ring and a methyl group attached to the N1 nitrogen. Its CAS numbers include 6832-87-7 and 66584-32-5 . This compound serves as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic systems such as benzimidazoles and quinoxalines. Its bromine substituent enhances electrophilic reactivity, while the methyl group on the nitrogen may influence steric and electronic properties during reactions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9BrN2 B1457235 6-Bromo-N1-methylbenzene-1,2-diamine CAS No. 1150102-47-8

Properties

IUPAC Name

3-bromo-2-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQOQXXITQULGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Typical Synthetic Sequence

  • Selective Bromination of Benzene-1,2-diamine
    The bromine atom is introduced at the 6-position of the benzene ring. This is often accomplished by controlled electrophilic aromatic substitution using bromine or brominating agents under mild conditions to avoid polybromination or overreaction.

  • Protection of Amino Groups (if necessary)
    To direct bromination and prevent side reactions, the amino groups may be temporarily protected using standard protecting groups such as acetamides or carbamates.

  • Reduction or Deprotection
    If nitro groups were introduced as intermediates or amines protected, reduction or deprotection steps are performed to regenerate the free diamine.

  • N1-Methylation
    The methylation of one amino group (N1) is typically achieved by selective alkylation using methylating agents such as methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke reaction). Conditions are optimized to avoid overalkylation.

  • Purification
    The final product is purified by recrystallization or chromatographic methods to achieve high purity.

Example Method from Literature

While direct literature on 6-Bromo-N1-methylbenzene-1,2-diamine is limited, analogous procedures for related substituted benzenediamines and benzimidazole derivatives provide a reliable basis:

Data Table: Summary of Preparation Steps and Conditions

Step No. Reaction Type Reagents/Conditions Notes
1 Bromination Bromine or N-bromosuccinimide (NBS), mild solvent, low temperature Selective bromination at 6-position
2 Protection (optional) Acetylation with acetic anhydride or Boc protection Protect amino groups to avoid side reactions
3 Deprotection/Reduction Acidic or basic hydrolysis or catalytic hydrogenation Regenerate free amine groups
4 N1-Methylation Methyl iodide (CH3I) or formaldehyde + formic acid (Eschweiler–Clarke) Selective methylation of one amine
5 Purification Recrystallization from ethanol or chromatography Achieve high purity product

Research Findings and Analytical Data

  • The compound this compound (CAS 1150102-47-8) is commercially available, indicating established synthetic routes.
  • Characterization typically involves:
  • The compound serves as a key intermediate in the synthesis of substituted benzimidazole derivatives with notable biological activities, including antitubercular effects.
  • The methylation step is crucial for modulating biological activity and solubility of the final derivatives.

Notes on Optimization and Challenges

  • Selectivity in bromination : Achieving monobromination at the 6-position without overbromination requires careful control of reagent stoichiometry and reaction time.
  • Selective N1-methylation : Avoiding dimethylation or methylation of both amines can be challenging; reaction conditions must be optimized.
  • Purity and yield : Purification steps such as recrystallization and chromatography are essential to obtain analytically pure material suitable for further synthetic transformations.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N1-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amine groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

6-Bromo-N1-methylbenzene-1,2-diamine is utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the creation of complex molecular architectures.

Pharmaceutical Research

This compound has been investigated for its potential therapeutic properties. Specifically, it acts as an inhibitor of the enzyme CYP1A2, which is crucial for drug metabolism. This interaction suggests implications for pharmacokinetics and the development of drug-drug interaction profiles.

Material Science

In material science, this compound is explored for its role in developing novel materials with specific properties. Its chemical structure allows for modifications that can enhance material performance in various applications.

Biological Studies

The compound has shown promise in biological studies due to its interactions with various biomolecules. It may influence cellular processes such as oxidative stress responses and apoptosis through modulation of gene expression.

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Similar brominated compounds have demonstrated the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through oxidative stress mechanisms.

Antibacterial Activity

A study evaluated the antibacterial effects of several brominated compounds against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones for compounds structurally similar to this compound, highlighting its potential as a new antibiotic candidate.

Cytotoxic Effects on Cancer Cells

In vitro studies demonstrated that treatment with this compound led to reduced viability in various cancer cell lines. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, suggesting its potential application as a chemotherapeutic agent.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell TypeObserved Effect
This compoundAntimicrobialE. coli, S. aureusSignificant inhibition zones
3-Bromo-N1-cyclopropylbenzene-1,2-diamineCytotoxicityCancer cell linesInduction of apoptosis
5-Bromo-N-(4-fluorophenyl)-N-(methyl)anilineEnzyme inhibitionVarious enzymesReduced enzyme activity

Mechanism of Action

The mechanism of action of 6-Bromo-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The bromine and amine groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Bromine Substituents

Key analogs include:

  • 2,5-Dibromobenzene-1,4-diamine (CAS 586-77-6): Features bromine at positions 2 and 5. The additional bromine increases molecular weight (242.93 g/mol) and may reduce solubility compared to the mono-brominated target compound .
  • 3-Bromo-5-methylbenzene-1,2-diamine (CAS 76153-06-5): Substituted with bromine at position 3 and a methyl group at position 5.
  • 4-Bromo-5-nitrobenzene-1,2-diamine (CAS 113269-07-1): Combines bromine and nitro groups, which synergistically enhance electrophilicity but may reduce stability due to nitro group sensitivity .

Key Insight : Bromine position significantly impacts reactivity. Para-substituted bromine (as in 6-bromo-N1-methylbenzene-1,2-diamine) may favor regioselective coupling reactions over ortho-substituted analogs .

Methyl-Substituted Diamines

Methyl groups on nitrogen or the benzene ring modulate steric effects and basicity:

  • The absence of bromine reduces molecular weight but may limit halogen-bonding interactions .

Nitro-Substituted Diamines

Nitro groups are strong electron-withdrawing substituents:

  • N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine : Trifluoromethyl groups enhance lipophilicity and thermal stability, contrasting with bromine’s polarizability .

Electronic Effects : Bromine (σₚ = 0.23) is less deactivating than nitro (σₚ = 0.78), making brominated diamines more reactive in electrophilic substitutions .

Research Findings and Implications

  • Synthesis : Brominated diamines are typically synthesized via nucleophilic aromatic substitution or nitro group reduction, as seen in analogous compounds .
  • Reactivity : Bromine enhances electrophilicity, enabling regioselective cross-coupling reactions, whereas methyl groups improve steric control .

Biological Activity

6-Bromo-N1-methylbenzene-1,2-diamine, also known by its CAS number 1150102-47-8, is an aromatic amine characterized by a bromine atom positioned at the 6th carbon of a methyl-substituted benzene ring with two amino groups at the 1 and 2 positions. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C7H9BrN2
  • Molecular Weight : 201.06 g/mol
  • Structure : The compound features a bromine atom that enhances its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

  • Anti-inflammatory Properties :
    • It has been shown to inhibit the production of nitric oxide (NO) in activated macrophages, which is crucial for inflammatory responses. This inhibition is linked to the down-regulation of inducible nitric oxide synthase (iNOS) through interference with NF-κB signaling pathways.
  • Enzyme Inhibition :
    • The compound acts as an inhibitor of CYP1A2, an enzyme involved in drug metabolism. This interaction suggests potential implications for drug-drug interactions and pharmacokinetics.
  • Cellular Effects :
    • It influences oxidative stress responses and apoptosis by modulating gene expression. These effects are critical for understanding its therapeutic potential in various diseases.

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Study on Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced NO production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
  • CYP Enzyme Interaction Study : Research indicated that this compound effectively inhibits CYP1A2 activity, suggesting that it could alter the metabolism of co-administered drugs.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better.

Compound NameCAS NumberMolecular FormulaSimilarity Index
5-Bromo-N1-methylbenzene-1,2-diamine337915-79-4C7H9BrN20.90
N,N'-Dimethyl-p-phenylenediamine101-77-9C8H10N20.86
N,N'-Diethyl-p-phenylenediamine6148-94-3C10H14N20.85

This table illustrates that while there are similarities among these compounds, the specific bromination pattern and dual amino functionality of this compound contribute to its distinct biological activities.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Nitric Oxide Production : By targeting iNOS expression through NF-κB pathway modulation.
  • CYP Enzyme Inhibition : Affecting drug metabolism and potentially leading to altered pharmacokinetics when used alongside other medications.

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-N1-methylbenzene-1,2-diamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of brominated aromatic diamines typically involves direct bromination or coupling reactions. For this compound, regioselective bromination of N1-methyl-1,2-diaminobenzene using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., low temperature, inert atmosphere) is a viable route. Optimization requires factorial design experiments to evaluate variables such as solvent polarity (e.g., DMF vs. THF), catalyst choice (e.g., Lewis acids), and reaction time . Characterization via 1H^1H-NMR and HPLC-MS is critical to confirm regiochemistry and purity, as bromine placement can lead to isomers (e.g., 4-bromo vs. 6-bromo derivatives) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and methyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., 79Br^{79}Br/81Br^{81}Br ratio).
  • HPLC-PDA : Assess purity (>95%) and detect trace impurities (e.g., dihydrobromide byproducts) .
  • X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation from aromatic amines .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from volatile intermediates.
  • Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .
  • Storage : Store in amber vials under nitrogen at 4°C to prevent oxidative degradation .

Q. What solvents and reaction conditions are optimal for studying the compound’s solubility and reactivity?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s aromatic amine and bromine moieties. Reactivity studies should focus on:
  • Nucleophilic Substitution : Evaluate displacement of bromine with nucleophiles (e.g., thiols, amines) under varying temperatures .
  • Oxidative Coupling : Use catalysts like Cu(I)/Cu(II) to assess dimerization potential .
  • pH-Dependent Stability : Test degradation kinetics in acidic/basic conditions via UV-Vis spectroscopy .

Q. How can theoretical frameworks guide research on this compound’s applications?

  • Methodological Answer : Link studies to conceptual models such as:
  • Hammett Parameters : Predict electronic effects of bromine and methyl groups on reaction rates .
  • DFT Calculations : Model electronic structure and reactive sites for ligand design or catalysis .
  • QSAR Models : Correlate structural features with biological activity (e.g., antimicrobial potential) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

  • Methodological Answer :
  • Replication Studies : Reproduce published protocols with strict control of variables (e.g., moisture levels, reagent purity) .
  • Advanced Analytics : Use 2D-NMR (e.g., COSY, HSQC) to differentiate isomers or tautomers .
  • Interlaboratory Validation : Collaborate with independent labs to verify reproducibility, addressing potential methodological biases .

Q. What experimental design strategies minimize side reactions during functionalization of this compound?

  • Methodological Answer :
  • DoE (Design of Experiments) : Apply fractional factorial designs to screen variables (e.g., temperature, stoichiometry) influencing bromine retention vs. displacement .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
  • Protecting Groups : Temporarily block amine groups with tert-butoxycarbonyl (Boc) to direct reactivity toward bromine .

Q. How can computational modeling enhance understanding of this compound’s surface adsorption or catalytic behavior?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Study adsorption on metal/metal oxide surfaces (e.g., TiO2_2) for catalytic applications .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger .
  • Reaction Pathway Analysis : Use Gaussian or ORCA to map energy profiles for bromine substitution pathways .

Q. What interdisciplinary approaches address challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer :
  • Flow Chemistry : Optimize continuous flow reactors to improve heat/mass transfer and reduce side reactions .
  • Membrane Separation : Integrate nanofiltration to isolate isomers during purification .
  • Machine Learning : Train models on reaction datasets to predict optimal conditions for large-scale synthesis .

Q. How can researchers integrate this compound into studies of indoor surface chemistry or environmental interfaces?

  • Methodological Answer :
  • Microspectroscopic Imaging : Analyze adsorption/desorption kinetics on indoor surfaces (e.g., paint, polymers) using ToF-SIMS or AFM .
  • Oxidative Degradation Studies : Expose the compound to indoor oxidants (e.g., ozone) and quantify byproducts via GC-MS .
  • Environmental Fate Modeling : Use EPI Suite or COSMOtherm to predict persistence and bioaccumulation potential .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-N1-methylbenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
6-Bromo-N1-methylbenzene-1,2-diamine

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